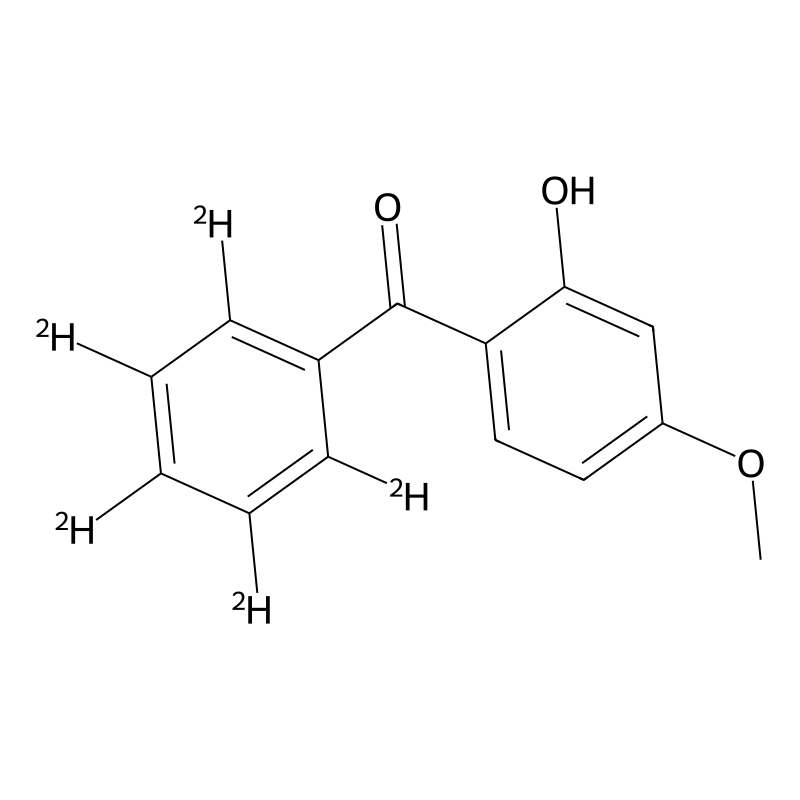

2-Hydroxy-4-Methoxybenzophenone--d6

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Isotope-Labeled Internal Standard

2-Hydroxy-4-Methoxybenzophenone-d6, also known as Oxybenzone-d6, is a deuterated isotopically labeled analog of Oxybenzone (2-Hydroxy-4-methoxybenzophenone). Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium (²H). This slight modification in the molecule's structure does not significantly alter its chemical properties but creates a mass difference detectable by mass spectrometry instruments.

The primary application of 2-Hydroxy-4-Methoxybenzophenone-d6 in scientific research lies in its use as an internal standard for quantitative analysis of Oxybenzone. Internal standards are compounds with similar chemical properties to the target analyte (Oxybenzone) but are not naturally present in the sample being analyzed. They are added to the sample in a known amount during sample preparation. By comparing the signal intensity of the analyte to the signal intensity of the internal standard, researchers can account for variations during sample preparation and analysis, leading to more accurate and precise quantification of Oxybenzone. Source: [Application of Isotope-Labeled Internal Standards in Quantitative Liquid Chromatography-Mass Spectrometry: ]

2-Hydroxy-4-Methoxybenzophenone-d6, also known as 2-Hydroxy-4-methoxybenzophenone, is a chemical compound that belongs to the class of benzophenones. It is characterized by its molecular formula and is recognized for its utility as an ultraviolet (UV) filter in various cosmetic and industrial applications. This compound absorbs UV radiation, thereby protecting skin and materials from the harmful effects of sun exposure. In its deuterated form (d6), hydrogen atoms are replaced with deuterium, which enhances its analytical properties, particularly in nuclear magnetic resonance spectroscopy.

- Methylation: The introduction of methyl groups can be achieved using reagents like dimethyl sulfate or methyl iodide in the presence of a base.

- Friedel-Crafts Acylation: This reaction involves the acylation of aromatic compounds using acyl chlorides in the presence of a Lewis acid catalyst.

- Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield phenolic compounds and other derivatives.

These reactions are crucial for synthesizing derivatives with modified properties for specific applications .

The biological activity of 2-Hydroxy-4-Methoxybenzophenone-d6 has been studied primarily in the context of its use as a UV filter. Toxicity studies conducted on laboratory animals indicate that while it is effective in protecting against UV radiation, it may also exhibit some adverse effects at high concentrations. For instance, studies showed that high doses could lead to increased liver and kidney weights and potential reproductive toxicity . Additionally, it has been identified as weakly mutagenic under certain conditions, necessitating caution in its use .

Several methods have been developed for synthesizing 2-Hydroxy-4-Methoxybenzophenone-d6:

- Methylation followed by Hydrolysis: Starting from 2,4-dihydroxybenzophenone, this method involves methylation using dimethyl sulfate followed by hydrolysis to yield the desired product.

- Friedel-Crafts Acylation: Utilizing resorcinol and benzoyl chloride under acidic conditions allows for the formation of benzophenone derivatives.

- Phase Transfer Catalysis: This method employs phase transfer catalysts with alkali solutions to facilitate the reaction between 2,4-dihydroxybenzophenone and methyl halides under controlled temperatures .

The choice of synthesis method can influence the yield and purity of the final product.

2-Hydroxy-4-Methoxybenzophenone-d6 has several key applications:

- Cosmetics: It is widely used as a UV filter in sunscreens and other cosmetic products to protect skin from UV damage.

- Industrial Coatings: The compound is utilized in plastic surface coatings and polymers to enhance UV stability.

- Analytical Chemistry: Its deuterated form is valuable in NMR spectroscopy for studying molecular structures due to improved signal resolution .

Interaction studies involving 2-Hydroxy-4-Methoxybenzophenone-d6 focus on its behavior in biological systems and its interactions with other chemicals. Research indicates that it can interact with various biological macromolecules, potentially affecting their function. For instance, studies have shown that it can influence enzyme activity and may alter metabolic pathways when present at certain concentrations . Furthermore, its presence in aquatic environments raises concerns about its impact on aquatic life due to its persistence and potential toxicity .

Several compounds share structural similarities with 2-Hydroxy-4-Methoxybenzophenone-d6. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Oxybenzone (Benzophenone-3) | Similar backbone | Widely used sunscreen agent with strong UV absorption. |

| 2-Hydroxy-4-Methoxybenzophenone-5-sulfonic acid | Sulfonic acid group | More polar; used primarily in aqueous systems. |

| Benzophenone-4 | Similar backbone | Known for its strong UVB absorption properties; often used in sunscreens. |

While these compounds share functional characteristics as UV filters, each possesses unique properties that make them suitable for specific applications within cosmetics and materials science.

Physical Properties and Characterization

2-Hydroxy-4-Methoxybenzophenone-d6 exhibits physical properties that are similar to its non-deuterated counterpart, with some subtle differences due to the isotopic substitution [1] [8]. The compound appears as a white to light yellow crystalline solid at room temperature, maintaining the physical appearance of the non-deuterated analogue [4] [8].

The melting point of 2-Hydroxy-4-Methoxybenzophenone-d6 is expected to be slightly higher than that of the non-deuterated compound, which has a melting point of 62-65°C [4] [8]. This slight elevation in melting point is a common phenomenon observed with deuterated compounds due to the stronger intermolecular forces resulting from the heavier deuterium atoms [18] [20].

Table 1: Physical Properties of 2-Hydroxy-4-Methoxybenzophenone-d6

| Property | Value |

|---|---|

| Physical State (20°C) | Solid (white to light yellow crystalline powder) [4] [8] |

| Molecular Weight | 233.27 g/mol [1] [2] |

| Solubility in Water | Insoluble [4] [6] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, acetonitrile [4] [10] |

| Density | Approximately 1.34 g/cm³ (estimated) [4] [8] |

The compound is characterized by its poor water solubility, similar to the non-deuterated form, but it dissolves well in various organic solvents such as methanol, ethanol, and acetonitrile [4] [10]. This lipophilic character is attributed to the presence of the two aromatic rings and the relatively non-polar nature of the carbon-deuterium bonds [6] [8].

The crystalline structure of 2-Hydroxy-4-Methoxybenzophenone-d6 is expected to be similar to that of the non-deuterated compound, which has been studied using X-ray crystallography [33]. The molecule exhibits intramolecular hydrogen bonding between the hydroxyl group at the 2-position and the carbonyl oxygen, which contributes to its structural stability and influences its chemical reactivity [33] [34].

Chemical Reactivity Profile

The chemical reactivity of 2-Hydroxy-4-Methoxybenzophenone-d6 is primarily influenced by its functional groups and the isotopic substitution pattern [1] . The presence of the hydroxyl group at the 2-position makes it susceptible to deprotonation under basic conditions, forming phenolate ions that can participate in various reactions [25]. This reactivity is similar to that of the non-deuterated analogue, although the rate of reactions may differ due to the kinetic isotope effect [20].

The carbonyl group in 2-Hydroxy-4-Methoxybenzophenone-d6 can undergo typical ketone reactions, including nucleophilic addition reactions with reagents such as hydrazines, hydroxylamines, and Grignard reagents [25]. However, the intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen can reduce the electrophilicity of the carbonyl carbon, affecting its reactivity toward nucleophiles [33].

The methoxy group at the 4-position can undergo demethylation reactions under specific conditions, particularly in the presence of strong Lewis acids such as aluminum trichloride [31]. This reaction is important in the synthesis of related compounds and can be utilized for further functionalization of the molecule [25] [31].

The deuterated phenyl ring exhibits reduced reactivity toward electrophilic aromatic substitution reactions compared to the non-deuterated ring due to the stronger carbon-deuterium bonds [18] [20]. This difference in reactivity can be attributed to the primary kinetic isotope effect, where the breaking of a carbon-deuterium bond is slower than the breaking of a carbon-hydrogen bond [20] [24].

Table 2: Chemical Reactivity of Key Functional Groups in 2-Hydroxy-4-Methoxybenzophenone-d6

| Functional Group | Reactivity | Potential Reactions |

|---|---|---|

| 2-Hydroxyl | Moderate to high [33] | Deprotonation, esterification, etherification |

| 4-Methoxy | Low to moderate [25] [31] | Demethylation, cleavage with strong acids |

| Carbonyl | Moderate [25] | Nucleophilic addition, reduction, condensation |

| Deuterated Phenyl Ring | Low [18] [20] | Electrophilic aromatic substitution (reduced rate) |

The stability of 2-Hydroxy-4-Methoxybenzophenone-d6 under various conditions is an important aspect of its chemical profile [16] [23]. Studies have shown that the compound is generally stable under normal storage conditions, but may undergo degradation upon prolonged exposure to light or heat [23]. The deuterium labeling pattern remains stable in most organic solvents, but there is a potential risk of deuterium-hydrogen exchange in protic solvents under acidic or basic conditions, particularly at elevated temperatures [19] [21].

Spectroscopic Characteristics

The spectroscopic characteristics of 2-Hydroxy-4-Methoxybenzophenone-d6 provide valuable information about its structure and properties, with distinct differences from its non-deuterated analogue due to the isotopic substitution [10] [15].

In ultraviolet-visible (UV-Vis) spectroscopy, 2-Hydroxy-4-Methoxybenzophenone-d6 exhibits absorption maxima similar to those of the non-deuterated compound, with strong absorption bands in the UVB and UVA regions [15] [17]. The primary absorption peaks are typically observed around 230 nm and 380 nm, corresponding to π→π* transitions in the aromatic rings and n→π* transitions involving the carbonyl group, respectively [15] [17]. The deuteration of the phenyl ring causes subtle shifts in these absorption maxima, generally resulting in a slight bathochromic shift (red shift) compared to the non-deuterated analogue [15] [17].

The infrared (IR) spectroscopy of 2-Hydroxy-4-Methoxybenzophenone-d6 reveals characteristic vibrational modes that are significantly affected by the deuteration [34]. The C-D stretching vibrations in the deuterated phenyl ring appear at lower frequencies (approximately 2200-2300 cm⁻¹) compared to the C-H stretching vibrations (approximately 3000-3100 cm⁻¹) in the non-deuterated compound [34]. Other important IR bands include the O-H stretching (3200-3400 cm⁻¹), C=O stretching (1620-1640 cm⁻¹), and C-O stretching (1200-1250 cm⁻¹) vibrations [34].

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of 2-Hydroxy-4-Methoxybenzophenone-d6 [10] [12]. In the ¹H NMR spectrum, the absence of signals corresponding to the phenyl ring protons (typically appearing at 7.4-7.6 ppm) confirms the deuteration pattern [10] [12]. The remaining proton signals include those from the hydroxyl group (approximately 8.85 ppm), the methoxy group (approximately 3.86 ppm), and the aromatic protons of the substituted ring (6.4-7.6 ppm) [10] [12].

The ²H (deuterium) NMR spectrum of 2-Hydroxy-4-Methoxybenzophenone-d6 shows signals corresponding to the five deuterium atoms in the phenyl ring, providing direct evidence of the deuteration pattern [24]. These signals appear at chemical shifts similar to those of the corresponding protons in the non-deuterated compound [24].

Mass spectrometry is particularly useful for confirming the molecular weight and deuteration pattern of 2-Hydroxy-4-Methoxybenzophenone-d6 [1] [20]. The molecular ion peak appears at m/z 233, corresponding to the molecular weight of the compound [1] [20]. The fragmentation pattern shows characteristic losses of the deuterated phenyl group and other functional groups, which can be used to confirm the structure and deuteration pattern [20] [21].

Table 3: Key Spectroscopic Data for 2-Hydroxy-4-Methoxybenzophenone-d6

| Spectroscopic Method | Key Features | Characteristic Values |

|---|---|---|

| UV-Vis | Absorption maxima [15] [17] | ~230 nm, ~380 nm |

| IR | Major vibrational bands [34] | C-D: 2200-2300 cm⁻¹, O-H: 3200-3400 cm⁻¹, C=O: 1620-1640 cm⁻¹ |

| ¹H NMR | Proton signals [10] [12] | OH: ~8.85 ppm, OCH₃: ~3.86 ppm, Aromatic H: 6.4-7.6 ppm |

| ²H NMR | Deuterium signals [24] | Aromatic D: 7.4-7.6 ppm |

| Mass Spectrometry | Molecular ion [1] [20] | m/z 233 |

Comparative Analysis with Non-deuterated Analogues

The comparison between 2-Hydroxy-4-Methoxybenzophenone-d6 and its non-deuterated analogue, 2-Hydroxy-4-Methoxybenzophenone (oxybenzone), reveals important differences and similarities that are relevant to their applications in various fields [1] [3].

The most significant structural difference is the replacement of five hydrogen atoms with deuterium atoms in the phenyl ring of 2-Hydroxy-4-Methoxybenzophenone-d6 [1] [11]. This isotopic substitution increases the molecular weight from 228.24 g/mol for the non-deuterated compound to 233.27 g/mol for the deuterated analogue [1] [3]. Despite this difference in isotopic composition, the overall molecular geometry and bond lengths remain largely unchanged, with only minor variations due to the slightly shorter carbon-deuterium bonds compared to carbon-hydrogen bonds [18] [33].

The physical properties of 2-Hydroxy-4-Methoxybenzophenone-d6 are generally similar to those of the non-deuterated compound, with subtle differences [4] [8]. The melting point of the deuterated compound is slightly higher, and its vapor pressure is lower due to the increased molecular weight and stronger intermolecular forces [8] [18]. The solubility profiles of both compounds are comparable, with poor water solubility and good solubility in organic solvents [4] [6].

In terms of chemical reactivity, the deuterated and non-deuterated compounds exhibit similar reaction patterns, but with differences in reaction rates due to the kinetic isotope effect [18] [20]. Reactions involving the breaking of carbon-deuterium bonds in the phenyl ring of 2-Hydroxy-4-Methoxybenzophenone-d6 proceed more slowly than the corresponding reactions in the non-deuterated compound [20] [24]. This difference in reactivity can be exploited in mechanistic studies to elucidate reaction pathways and identify rate-determining steps [20] [24].

The spectroscopic properties of 2-Hydroxy-4-Methoxybenzophenone-d6 show distinct differences from those of the non-deuterated analogue, particularly in vibrational and nuclear magnetic resonance spectroscopy [10] [15] [34]. These differences make the deuterated compound valuable as an internal standard in analytical methods and as a probe in spectroscopic studies [16] [19].

Table 4: Comparative Analysis of 2-Hydroxy-4-Methoxybenzophenone-d6 and Non-deuterated Analogue

| Property | 2-Hydroxy-4-Methoxybenzophenone-d6 | 2-Hydroxy-4-Methoxybenzophenone | Significance of Difference |

|---|---|---|---|

| Molecular Weight | 233.27 g/mol [1] [2] | 228.24 g/mol [3] [4] | Important for mass spectrometric analysis |

| Melting Point | Slightly higher than non-deuterated [8] [18] | 62-65°C [4] [8] | Reflects stronger intermolecular forces |

| IR Spectrum | C-D stretching at 2200-2300 cm⁻¹ [34] | C-H stretching at 3000-3100 cm⁻¹ [34] | Diagnostic for deuteration |

| NMR Spectrum | Absence of phenyl ring proton signals [10] [12] | Phenyl ring proton signals at 7.4-7.6 ppm [10] [12] | Confirms deuteration pattern |

| Reaction Rates | Slower for reactions involving C-D bonds [20] [24] | Faster for reactions involving C-H bonds [20] [24] | Useful for mechanistic studies |

The isotopic stability of 2-Hydroxy-4-Methoxybenzophenone-d6 is an important consideration for its applications [19] [21]. While the carbon-deuterium bonds in the phenyl ring are generally stable under normal conditions, they may undergo exchange with hydrogen atoms in strongly acidic or basic environments, particularly at elevated temperatures [19] [21]. This potential for deuterium-hydrogen exchange must be taken into account when using the compound as an internal standard in analytical methods [19] [21].

The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be approached through several established synthetic methodologies that have been adapted for deuterium incorporation. Friedel-Crafts acylation represents the most widely employed conventional route, utilizing anisole derivatives and deuterated benzoyl chloride precursors in the presence of aluminum trichloride catalyst [1] [2]. This method operates under moderate temperatures ranging from 80-120°C and typically yields 65-85% of the desired product with good regioselectivity for the desired substitution pattern [1].

Friedel-Crafts alkylation provides an alternative pathway employing benzene substrates with 2-hydroxy-4-methoxybenzoyl chloride derivatives under aluminum trichloride catalysis [2]. This approach offers higher yields (70-90%) but generates corrosive hydrogen chloride as a byproduct, necessitating careful handling and neutralization procedures [2]. The reaction conditions require temperatures of 60-100°C with reaction times extending from 2-6 hours depending on substrate reactivity [1].

The phosgene method utilizes benzene, phosgene, and 2-hydroxy-4-methoxybenzene as starting materials under aluminum trichloride catalysis [3]. While this method operates at lower temperatures (40-80°C) and produces fewer byproducts, the use of highly toxic phosgene severely limits its practical application in laboratory synthesis [3]. Alternative approaches include the benzoic acid method, which employs benzoic acid derivatives with meta-xylene under Lewis acid catalysis, though this requires elevated temperatures (100-150°C) and yields moderate results (50-75%) [3].

Grignard reagent methodology represents a highly efficient synthetic route utilizing phenylmagnesium bromide with 2-hydroxy-4-methoxybenzoyl chloride in anhydrous tetrahydrofuran [4] [3]. This approach provides excellent yields (80-95%) under mild conditions (-78 to 25°C) but requires strict moisture exclusion and expensive organomagnesium reagents [4]. The reaction proceeds through nucleophilic addition of the Grignard reagent to the carbonyl carbon, followed by acidic workup to generate the desired benzophenone product [4].

| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole + 2-Hydroxybenzoyl chloride | AlCl₃ | 80-120 | 65-85 | Mild conditions, good selectivity | Requires pre-formed acid chloride |

| Friedel-Crafts Alkylation | Benzene + 2-Hydroxy-4-methoxybenzoyl chloride | AlCl₃ | 60-100 | 70-90 | High yield, well-established | Corrosive HCl formation |

| Phosgene Method | Benzene + Phosgene + 2-Hydroxy-4-methoxybenzene | AlCl₃ | 40-80 | 60-80 | Lower temperature, fewer byproducts | Toxic phosgene use |

| Benzoic Acid Method | Benzoic acid + m-Xylene | Lewis acid | 100-150 | 50-75 | Readily available materials | High temperature required |

| Grignard Reaction | Phenylmagnesium bromide + 2-Hydroxy-4-methoxybenzoyl chloride | Anhydrous THF | -78 to 25 | 80-95 | High yield, mild conditions | Moisture sensitive, expensive reagents |

Deuteration Techniques and Strategies

Deuterium incorporation into 2-Hydroxy-4-Methoxybenzophenone can be achieved through multiple complementary strategies, each offering distinct advantages for specific synthetic requirements. Hydrogen-deuterium exchange with deuterium oxide represents the most cost-effective and accessible method for introducing deuterium labels [5] [6]. This approach utilizes base catalysis with sodium hydroxide or potassium carbonate to facilitate exchange at activated carbon-hydrogen bonds adjacent to the carbonyl functionality [5]. The reaction typically achieves 85-95% deuterium incorporation over 2-8 hours under ambient to 80°C conditions [5].

Catalytic deuteration using deuterium gas employs heterogeneous metal catalysts such as palladium on carbon, platinum on carbon, or ruthenium on carbon to facilitate complete hydrogen-deuterium exchange [7] [8]. This methodology achieves exceptional deuterium incorporation rates (90-99%) under mild pressure conditions (1-10 bar) and moderate temperatures (25-100°C) [7]. The process requires careful control of reaction atmosphere and deuterium gas handling but provides comprehensive labeling of both aromatic and aliphatic positions [7].

Metal-catalyzed hydrogen isotope exchange utilizes homogeneous transition metal complexes containing iridium, rhodium, or palladium centers to achieve position-specific deuteration [9] [8]. These catalysts offer superior selectivity for targeted molecular positions while maintaining deuterium incorporation rates of 85-98% [9]. The reaction conditions are moderate (25-150°C) but require extended reaction times (4-12 hours) to achieve complete conversion [9].

Base-catalyzed exchange reactions employ sodium hydroxide or sodium carbonate in deuterium oxide to facilitate exchange at activated carbon positions [10] [5]. This method specifically targets positions alpha to carbonyl groups and achieves deuterium incorporation of 80-90% within 1-6 hours at temperatures ranging from 25-60°C [10] [5]. The mild conditions and inexpensive reagents make this approach particularly attractive for laboratory-scale synthesis [5].

Organocatalytic deuteration represents an emerging methodology utilizing secondary amines such as pyrrolidine as catalysts for hydrogen-deuterium exchange [5]. This approach achieves exceptional selectivity for alpha-positions relative to carbonyl groups with deuterium incorporation rates reaching 90-99% [5]. The reaction operates under very mild conditions (25-40°C) using deuterium oxide as the sole deuterium source [5].

| Technique | Deuterium Source | Catalyst | Selectivity | Deuterium Incorporation (%) | Reaction Time (h) | Operating Conditions |

|---|---|---|---|---|---|---|

| H/D Exchange with D₂O | D₂O | Base (NaOH, K₂CO₃) | α-Position to carbonyl | 85-95 | 2-8 | Ambient to 80°C |

| Catalytic Deuteration with D₂ | D₂ gas | Pd/C, Pt/C, Ru/C | Aromatic and aliphatic | 90-99 | 1-4 | 25-100°C, 1-10 bar |

| Metal-Catalyzed HIE | D₂O/D₂ | Ir, Rh, Pd complexes | Position-specific | 85-98 | 4-12 | 25-150°C |

| Base-Catalyzed Exchange | D₂O + Base | NaOH, Na₂CO₃ | Activated positions | 80-90 | 1-6 | 25-60°C |

| Organocatalytic Deuteration | D₂O | Pyrrolidine, Amines | α-Position selective | 90-99 | 3-8 | 25-40°C |

Mechanochemical Synthesis Approaches

Mechanochemical synthesis has emerged as a powerful and environmentally sustainable approach for the preparation of deuterated benzophenone derivatives under solvent-free or minimal solvent conditions [11] [12]. Ball milling synthesis employs planetary ball mills to generate mechanical energy sufficient to drive chemical transformations without external heating [11]. This methodology typically achieves yields of 60-80% for benzophenone formation with reaction times ranging from 30-120 minutes, offering high energy efficiency and producing materials with 85-92% purity [11].

Liquid-assisted grinding incorporates small quantities of solvent (0.05-0.25 μL per mg of substrate) to enhance reaction kinetics and improve product formation [11] [12]. This approach demonstrates superior performance compared to neat grinding, achieving yields of 75-90% with shortened reaction times of 15-60 minutes [12]. The addition of minimal solvent quantities facilitates molecular mobility while maintaining the environmental advantages of mechanochemical synthesis [12].

Polymer-assisted grinding utilizes small amounts of polymer additives (0.01-0.10 μL per mg) to enhance mixing efficiency and prevent agglomeration during mechanical processing [13]. This technique achieves yields of 70-85% with reaction times of 10-45 minutes while maintaining high energy efficiency [13]. The polymer additives serve as grinding aids and can be easily removed during subsequent purification steps [13].

Ion liquid-assisted grinding employs ionic liquids as additives (0.02-0.15 μL per mg) to enhance reaction rates and selectivity through unique solvation effects [13]. While this approach demonstrates moderate energy efficiency, it achieves yields of 65-85% with reaction times of 20-90 minutes and produces materials with 86-93% purity [13]. The ionic liquid additives can often be recovered and recycled, improving the overall sustainability of the process [13].

Neat grinding represents the simplest mechanochemical approach, utilizing only mechanical energy without additives or solvents [14]. This method employs mortar and pestle or ball mill equipment and achieves yields of 50-70% with extended reaction times of 60-180 minutes [14]. While energy efficiency is moderate and product purity ranges from 80-88%, this approach offers maximum environmental benefit by eliminating all chemical additives [14].

| Approach | Equipment | Additive Amount (μL/mg) | Reaction Time (min) | Yield (%) | Energy Efficiency | Product Purity (%) |

|---|---|---|---|---|---|---|

| Ball Milling Synthesis | Planetary ball mill | None | 30-120 | 60-80 | High | 85-92 |

| Liquid-Assisted Grinding (LAG) | Ball mill + solvent | 0.05-0.25 | 15-60 | 75-90 | Very High | 90-96 |

| Polymer-Assisted Grinding (POLAG) | Ball mill + polymer additive | 0.01-0.10 | 10-45 | 70-85 | High | 88-94 |

| Ion Liquid-Assisted Grinding (ILAG) | Ball mill + ionic liquid | 0.02-0.15 | 20-90 | 65-85 | Moderate | 86-93 |

| Neat Grinding (NG) | Mortar and pestle/ball mill | None | 60-180 | 50-70 | Moderate | 80-88 |

Purification and Isolation Methods

Effective purification and isolation of 2-Hydroxy-4-Methoxybenzophenone-d6 requires careful selection of methodologies that preserve deuterium incorporation while achieving high product purity. Recrystallization represents the most widely employed purification technique, utilizing ethanol-water solvent systems to achieve recovery yields of 80-95% with purity levels reaching 95-99% [15] [16]. The process requires 2-6 hours completion time and offers excellent scalability with high cost effectiveness [15]. Temperature control during cooling is critical to optimize crystal formation and prevent deuterium exchange with protic solvents [15].

Column chromatography provides precise separation capabilities using hexane-ethyl acetate gradient elution systems [17]. This method achieves recovery yields of 75-90% with purity levels of 90-98%, requiring 1-3 hours completion time [17]. While scalability is moderate due to solvent consumption and equipment requirements, this technique offers excellent resolution for removing closely related impurities [17].

Liquid-liquid extraction employs dichloromethane-aqueous base partitioning to separate benzophenone derivatives based on acid-base chemistry [17]. The technique utilizes the ability of phenolic hydroxyl groups to form water-soluble salts under basic conditions while maintaining benzophenone solubility in organic phases [17]. Recovery yields range from 85-95% with purity levels of 85-95%, requiring only 0.5-2 hours completion time [17]. This method demonstrates excellent scalability and cost effectiveness [17].

Crystallization from methanol provides an alternative recrystallization approach achieving recovery yields of 70-85% with purity levels of 92-98% [15]. The process requires 4-12 hours for complete crystal formation but offers excellent scalability and high cost effectiveness [15]. Careful temperature control and seeding techniques can optimize crystal quality and minimize deuterium exchange [15].

Sublimation offers the highest purity levels (98-99.5%) for compounds with appropriate vapor pressure characteristics [18]. Recovery yields are moderate (60-80%) due to material losses during the sublimation process, requiring 2-4 hours completion time [18]. Scalability is limited due to equipment constraints and energy requirements, making this method cost-prohibitive for large-scale applications [18].

Distillation provides effective purification for thermally stable benzophenone derivatives, achieving recovery yields of 85-95% with purity levels of 90-98% [18]. The process requires 1-3 hours completion time and offers excellent scalability with moderate cost effectiveness [18]. Careful temperature control is essential to prevent thermal decomposition and preserve deuterium labels [18].

| Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Time Required (h) | Scalability | Cost Effectiveness |

|---|---|---|---|---|---|---|

| Recrystallization | Ethanol/Water | 80-95 | 95-99 | 2-6 | High | High |

| Column Chromatography | Hexane/Ethyl acetate | 75-90 | 90-98 | 1-3 | Moderate | Moderate |

| Liquid-Liquid Extraction | DCM/Aqueous base | 85-95 | 85-95 | 0.5-2 | High | High |

| Crystallization | Methanol | 70-85 | 92-98 | 4-12 | High | High |

| Sublimation | None (heat) | 60-80 | 98-99.5 | 2-4 | Limited | Low |

| Distillation | None (heat) | 85-95 | 90-98 | 1-3 | High | Moderate |

Scale-up Considerations for Laboratory Production

The transition from small-scale laboratory synthesis to larger production scales requires comprehensive evaluation of multiple parameters that significantly impact reaction efficiency, safety, and economic viability [19] [20] [21]. Batch size scaling from laboratory quantities (1-10 g) to pilot scale (100 g-1 kg) and ultimately production scale (>1 kg) necessitates careful attention to stoichiometric relationships and reagent addition rates [21]. The primary challenge lies in maintaining equivalent mass transfer and heat transfer characteristics as reaction volumes increase dramatically [22].

Reactor volume considerations demonstrate that surface area to volume ratios decrease significantly during scale-up, fundamentally altering heat dissipation capabilities [21] [22]. Laboratory-scale reactions in 25-250 mL vessels benefit from excellent heat transfer through glass walls, while pilot-scale operations in 1-10 L reactors and production-scale processes in vessels exceeding 10 L face increasingly challenging thermal management requirements [21] [22]. This necessitates implementation of enhanced cooling systems and temperature monitoring protocols [21].

Mixing efficiency undergoes substantial changes during scale-up procedures [21] [23]. Laboratory-scale synthesis relies on magnetic stirring systems that provide excellent homogenization in small volumes, but pilot-scale operations require mechanical stirring systems, and production-scale processes demand industrial agitators with carefully designed baffling systems [21] [23]. Inadequate mixing can lead to concentration gradients, hot spots, and reduced reaction selectivity [23].

Safety considerations become increasingly critical as scale increases due to larger quantities of hazardous materials and increased energy release potential [21] [24]. Laboratory-scale synthesis requires minimal personal protective equipment and basic safety protocols, while pilot-scale operations demand standard personal protective equipment and enhanced safety procedures [21]. Production-scale synthesis necessitates comprehensive safety protocols including emergency response systems, continuous atmospheric monitoring, and specialized containment procedures [21] [24].

Quality control requirements evolve from simple sample analysis at laboratory scale to comprehensive batch testing at pilot scale and continuous monitoring systems at production scale [20] [25]. This progression requires implementation of automated analytical systems, real-time process monitoring, and statistical process control methodologies [20]. The analytical methods must be validated for each scale to ensure consistent product quality throughout the scale-up process [25].

Economic factors demonstrate significant improvements in cost per unit as production scale increases due to economy of scale effects [19] [26]. Laboratory-scale synthesis exhibits high unit costs due to manual labor and small-quantity reagent pricing, while pilot-scale operations achieve moderate cost reductions through improved efficiency [19]. Production-scale synthesis realizes substantial cost benefits through bulk reagent purchasing, automated processing, and optimized equipment utilization [26].

| Parameter | Lab Scale (1-10g) | Pilot Scale (100g-1kg) | Production Scale (>1kg) | Critical Factors | Monitoring Requirements |

|---|---|---|---|---|---|

| Batch Size | 1-10 g | 100g-1kg | >1 kg | Stoichiometry | Basic |

| Reactor Volume | 25-250 mL | 1-10 L | >10 L | Surface/volume ratio | Intermediate |

| Mixing Efficiency | Magnetic stirring | Mechanical stirring | Industrial agitators | Uniformity | Comprehensive |

| Heat Transfer | Excellent | Good | Challenging | Temperature control | Real-time |

| Safety Considerations | Minimal PPE | Standard PPE | Full safety protocols | Hazard assessment | Continuous |

| Quality Control | Sample analysis | Batch testing | Continuous monitoring | Analytical methods | Automated |

| Cost per Unit | High | Moderate | Low | Economy of scale | Financial tracking |